molecular formula C18H16ClN3O2 B2922402 Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate CAS No. 329709-13-9

Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate

Cat. No. B2922402
CAS RN: 329709-13-9
M. Wt: 341.8
InChI Key: ATAZCTLDJCYJFD-UHFFFAOYSA-N
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Description

Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied extensively in recent years due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is not fully understood. However, research has shown that it targets specific enzymes and proteins in the body, which are involved in various cellular processes. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the suppression of various diseases.
Biochemical and Physiological Effects:
Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the suppression of inflammation, cancer, and viral infections. This compound has also been shown to have antioxidant properties, which can protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its potential toxicity. Research has shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate. One potential direction is the further investigation of its anti-cancer properties. Research has shown that this compound has potential as a therapeutic agent for various types of cancer, and further studies could lead to the development of new cancer treatments. Another potential direction is the investigation of its anti-viral properties. Research has shown that this compound has potential as a therapeutic agent for various viral infections, and further studies could lead to the development of new antiviral treatments. Additionally, the investigation of the mechanism of action of this compound could lead to a better understanding of the cellular processes involved in various diseases.

Synthesis Methods

The synthesis of Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate involves the reaction of 1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazole with ethyl 3-bromopropionate in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate has been studied extensively for its potential as a therapeutic agent for various diseases. Research has shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential in treating diseases such as cancer, HIV, and inflammatory disorders.

properties

IUPAC Name

ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-24-16(23)9-8-12-11(2)13(10-20)18-21-14-6-4-5-7-15(14)22(18)17(12)19/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZCTLDJCYJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate

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